3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide
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Overview
Description
3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazo[1,2-b]pyrazole moiety, along with the fluorinated and methoxylated benzene ring, contributes to its distinctive chemical properties and biological activities.
Mechanism of Action
Target of Action
It is known that compounds containing the1H-imidazo[1,2-b]pyrazole and 1H-pyrazolo[1,5-a]imidazole scaffolds have been associated with a broad range of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific targets would depend on the exact biological activity being exhibited by the compound.
Mode of Action
For instance, some compounds bind with high affinity to multiple receptors, leading to changes in cellular processes . The exact mode of action of this compound would depend on its specific biological activity and the target it interacts with.
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of biochemical pathways related to their biological activities . For instance, some compounds may inhibit enzymes involved in certain biochemical pathways, leading to downstream effects such as the inhibition of cell growth in the case of anticancer activity .
Pharmacokinetics
It is known that the solubility of a compound in aqueous media can significantly impact its bioavailability . For instance, a study showed that substituting the indole ring with a 1H-imidazo[1,2-b]pyrazole in a certain compound resulted in significantly improved solubility in aqueous media .
Result of Action
Based on the biological activities associated with similar compounds, the effects could range from inhibition of cell growth in the case of anticancer activity, to inhibition of certain enzymes in the case of anticholinesterase activity .
Action Environment
It is known that factors such as ph can affect the stability of certain compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach begins with the preparation of the imidazo[1,2-b]pyrazole core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorine and methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: It is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds containing the imidazole ring, such as metronidazole and omeprazole, exhibit similar biological activities.
Pyrazole derivatives: Compounds like celecoxib and rimonabant share the pyrazole moiety and have comparable pharmacological properties.
Sulfonamide derivatives: Drugs such as sulfamethoxazole and celecoxib contain the sulfonamide group and are used for their antimicrobial and anti-inflammatory effects .
Uniqueness
3-fluoro-4-methoxy-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide is unique due to the combination of its structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S/c1-22-13-3-2-11(10-12(13)15)23(20,21)17-6-7-18-8-9-19-14(18)4-5-16-19/h2-5,8-10,17H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKKHARLLOINJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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